![molecular formula C24H19NO5S B2593383 [4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone CAS No. 1114850-52-0](/img/structure/B2593383.png)
[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain several structural components, including a 1,4-benzodioxin ring, a 1,4-benzothiazin ring, and a 4-methylphenyl (or p-tolyl) group . These components are common in various organic compounds and can contribute to a wide range of chemical properties and potential applications.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its component rings and groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structures of organic compounds .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific arrangement of its components. The benzodioxin and benzothiazin rings could potentially participate in electrophilic aromatic substitution reactions, while the p-tolyl group could undergo reactions typical of aromatic methyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by factors such as its molecular structure, the nature of its component groups, and the presence of any functional groups .Applications De Recherche Scientifique
Heterocyclic Derivative Synthesis
The synthesis of heterocyclic derivatives, including 1,4-benzothiazin-2-yl derivatives, is a significant area of study. Katekar (1972) and Nazarenko et al. (2008) explored reactions leading to various heterocyclic compounds, highlighting the versatility and potential applications of these molecules in chemical synthesis and drug development Katekar, 1972; Nazarenko et al., 2008.
Anti-Inflammatory and Analgesic Activities
Studies on the anti-inflammatory and analgesic activities of 1,4-benzothiazine derivatives have been conducted, revealing potential therapeutic applications. For instance, Gowda et al. (2011) synthesized Schiff and Mannich bases derivatives of 4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one and evaluated their anti-inflammatory and analgesic activities Gowda et al., 2011.
Antibacterial and Antifungal Activities
Research into the antimicrobial properties of derivatives of 1,4-benzothiazines has been prominent. Abbasi et al. (2017) synthesized sulfonamides with 1,4-benzodioxin rings and evaluated their antibacterial potential, indicating possible uses as therapeutic agents for inflammatory conditions Abbasi et al., 2017.
Antiretroviral Agent Development
Mizuhara et al. (2012) investigated the structure-activity relationships of pyrimido[1,2-c][1,3]benzothiazin-6-imine derivatives for the development of potent anti-HIV agents, showcasing the potential of these compounds in antiviral research Mizuhara et al., 2012.
Enzyme Inhibitory Potential
Sulfonamides with benzodioxane and acetamide moieties have been investigated for their enzyme inhibitory potential. Abbasi et al. (2019) explored these compounds' inhibitory activities against α-glucosidase and acetylcholinesterase, providing insights into potential therapeutic applications for metabolic and neurological disorders Abbasi et al., 2019.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5S/c1-16-6-8-17(9-7-16)24(26)23-15-25(19-4-2-3-5-22(19)31(23,27)28)18-10-11-20-21(14-18)30-13-12-29-20/h2-11,14-15H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCSDUJDFJGAIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.